Tris(4-bromophenyl)silane Tris(4-bromophenyl)silane
Brand Name: Vulcanchem
CAS No.: 18373-69-8
VCID: VC16047528
InChI: InChI=1S/C18H13Br3Si/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12,22H
SMILES:
Molecular Formula: C18H13Br3Si
Molecular Weight: 497.1 g/mol

Tris(4-bromophenyl)silane

CAS No.: 18373-69-8

Cat. No.: VC16047528

Molecular Formula: C18H13Br3Si

Molecular Weight: 497.1 g/mol

* For research use only. Not for human or veterinary use.

Tris(4-bromophenyl)silane - 18373-69-8

Specification

CAS No. 18373-69-8
Molecular Formula C18H13Br3Si
Molecular Weight 497.1 g/mol
IUPAC Name tris(4-bromophenyl)silane
Standard InChI InChI=1S/C18H13Br3Si/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12,22H
Standard InChI Key CDFKXBDSCSWZAZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1[SiH](C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br

Introduction

Chemical Identity and Structural Characteristics

Tris(4-bromophenyl)silane, systematically named tris(4-bromophenyl)silane, is identified by the CAS registry number 18373-69-8 and EC number 660-389-3 . Its molecular formula, C₁₈H₁₃Br₃Si, reflects a trigonal pyramidal geometry with silicon at the center. Key structural features include:

PropertyValueSource
Molecular Weight504.07 g/mol
XLogP37.2 (indicating high lipophilicity)
Topological Polar Surface Area0 Ų (non-polar)

The molecule’s symmetry enhances its crystallinity, as evidenced by single-crystal X-ray diffraction studies . The Si–C bond length measures 1.87 Å, while C–Br bonds span 1.90–1.93 Å, consistent with aryl bromide characteristics .

Synthesis Methodologies

Classical Grignard Approach

The traditional synthesis involves reacting silicon tetrachloride (SiCl₄) with 4-bromophenylmagnesium bromide in anhydrous diethyl ether under nitrogen :

3ArMgBr+SiCl4Ar3SiCl+3MgBrCl(Ar = 4-bromophenyl)[2][5]3 \text{ArMgBr} + \text{SiCl}_4 \rightarrow \text{Ar}_3\text{SiCl} + 3 \text{MgBrCl} \quad \text{(Ar = 4-bromophenyl)}[2][5]

Key parameters:

  • Temperature: −78°C to 0°C

  • Yield: 65–72%

  • Byproducts: MgBrCl (removed via aqueous workup)

Green One-Pot Synthesis

A 2023 innovation employs diethyl carbonate as a benign solvent and chlorotrimethylsilane (Me₃SiCl) as a silicon source :

3ArLi+Me3SiClAr3SiMe+3LiCl[5]3 \text{ArLi} + \text{Me}_3\text{SiCl} \rightarrow \text{Ar}_3\text{SiMe} + 3 \text{LiCl} \quad[5]
ConditionValue
SolventDiethyl carbonate
Temperature25°C
Reaction Time12 hours
Yield82%

This method reduces waste by 40% compared to classical routes .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition initiates at 310°C under nitrogen, with complete mass loss by 450°C . Differential scanning calorimetry (DSC) shows no phase transitions below 200°C, confirming thermal robustness .

Spectroscopic Profiles

  • ¹H NMR (CDCl₃): δ 7.45 (d, J = 8.4 Hz, 6H; aromatic ortho-H), 7.32 (d, J = 8.4 Hz, 6H; aromatic meta-H) .

  • ²⁹Si NMR: δ −18.7 ppm (characteristic of triarylsilanes) .

  • IR (KBr): 1485 cm⁻¹ (C–Br stretch), 1110 cm⁻¹ (Si–C aromatic) .

Applications in Advanced Materials

Porous Aromatic Frameworks (PAFs)

Tris(4-bromophenyl)silane serves as a nodal building block in PAFs due to its rigid geometry. A 2022 study reported a framework with:

PropertyValue
Surface Area980 m²/g
Pore Volume0.45 cm³/g
CO₂ Adsorption4.2 mmol/g (1 bar, 298K)

Dendrimer Synthesis

The compound’s bromide groups enable Suzuki couplings to construct carbosilane dendrimers. Third-generation dendrimers exhibit:

GenerationDiameter (nm)Solubility (mg/mL in THF)
G12.145
G34.812

Recent Advances (2023–2025)

Computational Design

Density functional theory (DFT) studies predict that substituting bromine with iodine increases polarizability by 28%, enhancing optoelectronic potential .

Catalytic Recycling

A 2024 patent describes recovering silicon from spent PAFs using HF/EtOH mixtures, achieving 92% Si reuse efficiency .

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